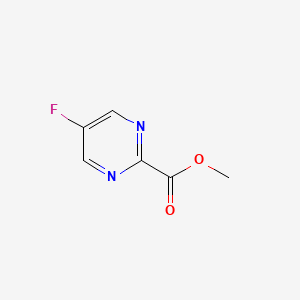

Methyl 5-fluoropyrimidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWZGVWTHJYDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693269 | |

| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227575-47-4 | |

| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-fluoropyrimidine-2-carboxylate CAS number 1227575-47-4

CAS Number: 1227575-47-4

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrimidine-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a fluorine atom at the 5-position of the pyrimidine ring, make it a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The incorporation of a fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Reference |

| CAS Number | 1227575-47-4 | |

| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |

| Molecular Weight | 156.12 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 63-66 °C | |

| Boiling Point | 75-76 °C at 13 hPa | |

| Density (Predicted) | 1.323 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane and methanol. |

Synthesis of this compound

One potential pathway starts from 2-chloro-5-fluoropyrimidine, a commercially available starting material. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

Experimental Protocol: Hypothetical Synthesis

Reaction Scheme:

Materials:

-

2-Chloro-5-fluoropyrimidine[3]

-

Methanol (anhydrous)

-

Carbon monoxide (gas)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., toluene or DMF)

Procedure:

-

To a dry, inert-atmosphere reaction vessel, add 2-chloro-5-fluoropyrimidine, the palladium catalyst, and the anhydrous solvent.

-

Add the non-nucleophilic base to the reaction mixture.

-

Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).

-

Add anhydrous methanol to the mixture.

-

Heat the reaction to a suitable temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a fume hood.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability and binding affinity to its biological target.

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its use as a building block for derivatives of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[2] By modifying the 2- and 5-positions of the pyrimidine ring, medicinal chemists can fine-tune the pharmacological properties of these derivatives to improve efficacy and reduce side effects.

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are typically available from commercial suppliers of this compound.[4] Researchers are advised to consult the certificate of analysis provided by the supplier for specific data.

Safety and Handling

This compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety precautions should be taken when handling this compound.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated pyrimidine derivatives. Its strategic importance in the development of potential anticancer agents, particularly as a precursor to modified 5-fluorouracil analogs, underscores its significance for researchers and professionals in the field of drug discovery and development. The synthetic methodologies and applications outlined in this guide are intended to provide a solid foundation for further research and innovation in this promising area of medicinal chemistry.

References

- 1. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 2. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-fluoropyrimidine 97 62802-42-0 [sigmaaldrich.com]

- 4. 1227575-47-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Methyl 5-fluoropyrimidine-2-carboxylate molecular weight and formula

For researchers and professionals in drug development, precise molecular data is paramount. This guide provides the essential physicochemical properties of Methyl 5-fluoropyrimidine-2-carboxylate, a compound of interest in medicinal chemistry and related fields.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C6H5FN2O2 |

| Molecular Weight | 156.12 g/mol |

| CAS Number | 1227575-47-4 |

Logical Relationship of Compound Data

The following diagram illustrates the direct relationship between the compound's identity and its core molecular properties.

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoropyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 5-fluoropyrimidine-2-carboxylate, a key building block in the development of novel pharmaceuticals. The described methodology is based on established chemical transformations, offering a practical route for laboratory-scale synthesis. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and execution.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the fluorinated pyrimidine scaffold is a common feature in a variety of biologically active molecules. This guide outlines a robust three-step synthesis beginning with the commercially available starting material, 2-chloro-5-fluoropyrimidine.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence:

-

Cyanation: Nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-fluoropyrimidine with a cyanide source to yield 5-fluoropyrimidine-2-carbonitrile.

-

Hydrolysis: Conversion of the nitrile functionality in 5-fluoropyrimidine-2-carbonitrile to a carboxylic acid group under acidic or basic conditions to produce 5-fluoropyrimidine-2-carboxylic acid.

-

Esterification: Fischer esterification of 5-fluoropyrimidine-2-carboxylic acid with methanol in the presence of an acid catalyst to afford the final product, this compound.

Below is a graphical representation of the overall synthesis pathway.

Spectroscopic Analysis of Methyl 5-fluoropyrimidine-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Methyl 5-fluoropyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data, this document focuses on predicted values and general methodologies.

Summary of Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 157.0408 |

| [M+Na]⁺ | 179.0227 |

| [M-H]⁻ | 155.0257 |

| [M+NH₄]⁺ | 174.0669 |

| [M+K]⁺ | 195.0022 |

Data obtained from computational predictions.

Note on NMR and IR Data: Experimentally obtained ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently available in the public domain. Researchers synthesizing this compound would need to perform these analyses for complete characterization.

Experimental Protocols: A General Guide

The following are generalized experimental protocols for obtaining the necessary spectroscopic data for a novel or uncharacterized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and its inertness.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should encompass the expected chemical shift range for aromatic and ester protons (typically 0-10 ppm).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover the expected range for carbonyl, aromatic, and methyl carbons (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adduct ions.

-

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition determination.

-

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized compound such as this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Solubility of Methyl 5-fluoropyrimidine-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoropyrimidine-2-carboxylate is a chemical compound with the molecular formula C₆H₅FN₂O₂.[1] Its solubility in organic solvents is a critical parameter for its application in various research and development activities, including organic synthesis, formulation development, and analytical method development. Understanding the solubility behavior of this compound is essential for designing efficient reaction conditions, preparing stable formulations, and achieving accurate analytical measurements. This guide outlines a standardized experimental approach for determining the solubility of this compound in organic solvents.

Data Presentation

While specific data is not available, the following table provides a structured format for researchers to record and present their experimentally determined solubility data for this compound. This standardized presentation will facilitate easy comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 | |||

| e.g., N,N-Dimethylformamide | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This method is reliable and reproducible when performed with care.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the samples at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to the Purity Analysis of Methyl 5-fluoropyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Methyl 5-fluoropyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and guidance on data interpretation and presentation.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. This guide details the analytical strategies to ensure the quality and consistency of this starting material.

Potential Impurity Profile

Understanding the synthesis of this compound is key to identifying potential impurities. A common synthetic route involves the reaction of 5-fluoropyrimidine-2-carbonitrile with methanol in the presence of a strong acid catalyst.

Based on this synthesis, potential impurities may include:

-

Starting Materials: Unreacted 5-fluoropyrimidine-2-carbonitrile.

-

Intermediates: 5-fluoropyrimidine-2-carboxamide (from incomplete hydrolysis and esterification).

-

Byproducts: 5-fluoropyrimidine-2-carboxylic acid (from hydrolysis of the ester).

-

Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps (e.g., methanol, toluene).

A logical workflow for identifying and quantifying these impurities is essential for a comprehensive purity analysis.

Caption: Potential Impurity Sources in Synthesis.

Analytical Methodologies for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile organic impurities. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful method for purity determination without the need for a specific reference standard of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for determining the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for compounds like this compound.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. |

Data Presentation:

| Compound | Retention Time (min) | Area (%) |

| This compound | ~15.2 | >99.0 |

| 5-fluoropyrimidine-2-carboxylic acid | ~8.5 | <0.15 |

| 5-fluoropyrimidine-2-carbonitrile | ~12.1 | <0.15 |

| Unknown Impurity 1 | ~10.8 | <0.10 |

| Unknown Impurity 2 | ~16.5 | <0.10 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the preferred method for the identification and quantification of residual solvents. A headspace sampling technique is often used to introduce the volatile components into the GC system.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 35 - 350 amu |

| Headspace Sampler | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temp | 100 °C |

| Equilibration Time | 15 min |

| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent (e.g., DMSO). |

Data Presentation:

| Solvent | Retention Time (min) | Concentration (ppm) |

| Methanol | ~3.1 | < 3000 |

| Toluene | ~8.9 | < 890 |

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d6 |

| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (certified reference material) |

| Pulse Program | A standard 30° or 45° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard. |

| Number of Scans | 16 or higher for good signal-to-noise ratio |

| Sample Preparation | Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent. |

Data Presentation:

| Parameter | Value |

| Mass of Sample (mg) | 20.5 |

| Mass of Internal Standard (mg) | 5.2 |

| Purity of Internal Standard (%) | 99.9 |

| Integral of Sample Proton | 1.00 |

| Integral of Standard Proton | 1.05 |

| Calculated Purity (%) | 99.2 |

Experimental and Data Analysis Workflow

A systematic workflow ensures that all aspects of purity analysis are covered, from sample reception to the final report.

Caption: General Workflow for Purity Analysis.

Conclusion

The purity of this compound is a critical parameter that must be rigorously controlled. The combination of HPLC for related substances, GC-MS for residual solvents, and qNMR for absolute purity provides a robust and comprehensive analytical strategy. The detailed protocols and workflows presented in this guide are intended to assist researchers and drug development professionals in establishing and validating their own methods for the quality control of this important pharmaceutical intermediate. Adherence to these principles will ensure the consistent quality of the material and contribute to the safety and efficacy of the final pharmaceutical products.

Methyl 5-fluoropyrimidine-2-carboxylate: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 5-fluoropyrimidine-2-carboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, ensuring the integrity and reliability of this compound throughout its lifecycle.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its chemical stability is paramount to ensure the quality, efficacy, and safety of the final drug product. Understanding the factors that can affect its stability and the optimal conditions for its storage is therefore of critical importance. This guide outlines the current understanding of its stability profile, potential degradation pathways, and recommended handling and storage procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1227575-47-4 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in most organic solvents |

Chemical Stability Profile

While specific, publicly available stability studies on this compound are limited, general knowledge of fluorinated pyrimidines and carboxylate esters allows for an informed assessment of its potential stability challenges. The primary degradation pathways for this compound are anticipated to be hydrolysis, and to a lesser extent, thermal and photolytic degradation.

Hydrolytic Stability

Hydrolysis of the ester functional group is a primary concern for this compound, leading to the formation of 5-fluoropyrimidine-2-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The electronegative fluorine atom on the pyrimidine ring may influence the rate of hydrolysis.

Thermal Stability

In a solid state, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can potentially lead to decomposition.

Photostability

As a heterocyclic aromatic compound, there is a potential for degradation upon exposure to light, particularly UV radiation. Photodegradation can lead to complex mixtures of degradation products.

Incompatible Materials

Based on the chemical structure, this compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could lead to vigorous reactions and degradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommended Condition |

| Temperature | 2-8°C is a commonly recommended storage temperature by suppliers. Some sources suggest room temperature may be acceptable for short-term storage. For long-term storage, refrigeration is advised. |

| Humidity | Store in a dry environment. The use of desiccants is recommended to prevent hydrolysis. |

| Light | Protect from light. Store in amber glass vials or other light-resistant containers. |

| Inert Atmosphere | For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.

Forced Degradation Studies Workflow

Caption: General workflow for forced degradation studies.

Protocol for Acidic and Basic Hydrolysis

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (for acidic hydrolysis) and 0.1 N NaOH (for basic hydrolysis).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization: At each time point, withdraw an aliquot and neutralize the solution (with NaOH for the acidic sample and HCl for the basic sample).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Protocol for Oxidative Degradation

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Addition of Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Incubation: Incubate the solution at room temperature for a defined period, protected from light.

-

Analysis: Analyze the samples by HPLC at various time points.

Protocol for Thermal Degradation (Solid State)

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Incubation: Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a defined period.

-

Dissolution and Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Protocol for Photostability Testing

-

Sample Preparation: Place solid this compound and a solution of the compound in transparent containers. Prepare a dark control sample wrapped in aluminum foil.

-

Exposure: Expose the samples to a light source that provides both visible and UV light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analysis: Analyze the exposed and dark control samples by HPLC.

Logical Relationship of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and their interrelationships.

Caption: Factors influencing the chemical stability.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, an understanding of its chemical structure allows for a proactive approach to its handling and storage. By controlling key environmental factors such as temperature, humidity, and light, and by avoiding contact with incompatible materials, the chemical integrity of this important synthetic intermediate can be maintained. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments to ensure the quality and reliability of their work.

An In-Depth Technical Guide to the Reactivity Profile of Methyl 5-fluoropyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. Its reactivity is characterized by the interplay of the electron-withdrawing pyrimidine ring, the activating effect of the fluorine substituent, and the reactivity of the methyl ester. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key reactions, and its role as a prodrug moiety. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and drug development.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the following properties:

| Property | Value |

| CAS Number | 1227575-47-4 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.12 g/mol |

| Predicted Boiling Point | 256.3 ± 32.0 °C |

| Predicted Density | 1.323 ± 0.06 g/cm³ |

Spectroscopic Data:

While a comprehensive public database of the spectra for this specific molecule is limited, typical spectroscopic features can be predicted based on its structure. NMR spectra are available from some commercial suppliers.[1]

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two pyrimidine protons, and a singlet in the aliphatic region for the methyl ester protons. The fluorine atom will cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (with C-F coupling), and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester, C-F stretching, and the aromatic C=N and C=C stretching of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

Synthesis of this compound

Hypothetical Experimental Protocol:

A plausible synthesis could involve the reaction of a suitable fluorinated three-carbon building block with formamidine.

Logical Workflow for Synthesis:

Caption: General synthetic workflow for pyrimidine-2-carboxylates.

Reactivity Profile

The reactivity of this compound is governed by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing fluorine atom at the 5-position. This makes the ring susceptible to nucleophilic attack. The methyl ester at the 2-position offers a site for hydrolysis, amidation, and reduction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is a potential leaving group in nucleophilic aromatic substitution reactions, although it is generally less reactive than chloro or bromo substituents. The pyrimidine ring is activated towards nucleophilic attack by the presence of the two nitrogen atoms and the carboxylate group.[4] Strong nucleophiles can displace the fluorine atom, particularly under forcing conditions.

General Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution Reaction.

Expected Reactivity:

Based on the reactivity of other halopyrimidines, reactions with strong nucleophiles such as alkoxides, thiolates, and amines are anticipated. The reaction proceeds via a Meisenheimer-like intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds, under specific ligand and reaction conditions, Suzuki-Miyaura or other coupling reactions may be possible.[5] More commonly, the fluorine would be replaced by a more reactive halogen (e.g., bromine) to facilitate these transformations.

Hypothetical Experimental Protocol for a Suzuki-Miyaura Coupling (of a bromo-analogue):

A mixture of Methyl 5-bromopyrimidine-2-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system like toluene/ethanol/water would be heated under an inert atmosphere.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactions at the Ester Group

The methyl ester at the 2-position is susceptible to standard ester transformations.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent is a common method.[6]

Hypothetical Experimental Protocol for Hydrolysis: To a solution of this compound in a mixture of THF and water, an aqueous solution of LiOH is added. The reaction is stirred at room temperature until completion, followed by acidic workup to yield 5-fluoropyrimidine-2-carboxylic acid.

-

Amidation: The ester can be converted to an amide by reaction with an amine. This can be achieved either by direct aminolysis, often requiring high temperatures, or by first hydrolyzing the ester to the carboxylic acid, followed by amide coupling using standard coupling reagents like HATU or HBTU.[7][8]

Hypothetical Experimental Protocol for Amidation: 5-Fluoropyrimidine-2-carboxylic acid (obtained from hydrolysis) is dissolved in a suitable solvent like DMF. A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature to afford the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (2-hydroxymethyl-5-fluoropyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Biological Activity and Role as a Prodrug

This compound is a derivative of 5-fluorouracil (5-FU), a widely used anticancer drug.[9][10] Many 5-fluoropyrimidine derivatives act as prodrugs of 5-FU.[11][12] Upon administration, these prodrugs are metabolized in the body to release the active drug, 5-FU.

Mechanism of Action of 5-Fluorouracil:

5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.

Signaling Pathway of 5-FU Action:

Caption: Metabolic activation to 5-FU and inhibition of thymidylate synthase.

Conclusion

This compound is a versatile synthetic intermediate with a rich reactivity profile. Its pyrimidine core, activated by a fluorine substituent, allows for nucleophilic substitution reactions, while the ester functionality provides a handle for a variety of transformations including hydrolysis, amidation, and reduction. Its structural relationship to 5-fluorouracil makes it and its derivatives promising candidates for the development of novel anticancer prodrugs. The experimental outlines and mechanistic insights provided in this guide are intended to support the further exploration and application of this valuable compound in chemical and pharmaceutical research.

References

- 1. This compound(1227575-47-4) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - this compound (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jocpr.com [jocpr.com]

- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 9. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. benthamdirect.com [benthamdirect.com]

The Multifaceted Biological Activities of Fluorinated Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of fluorinated pyrimidines, a cornerstone class of antimetabolite drugs. With a primary focus on their well-established anticancer properties, this document also delves into their antiviral and antifungal activities. This guide is designed to be a comprehensive resource, offering detailed mechanistic insights, quantitative efficacy data, and methodologies for key experimental procedures.

Core Anticancer Mechanisms of Fluorinated Pyrimidines

Fluorinated pyrimidines exert their cytotoxic effects primarily through the disruption of nucleic acid synthesis and function. As analogues of the natural pyrimidine uracil, they are metabolized within cells into fraudulent nucleotides that interfere with critical cellular processes. The two principal mechanisms are:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[1]

-

Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[2] The incorporation of FdUTP into DNA leads to DNA damage and fragmentation. The incorporation of FUTP into RNA disrupts RNA processing, stability, and function, ultimately leading to errors in protein synthesis and cellular dysfunction.

Key Fluorinated Pyrimidine Drugs: A Comparative Overview

Several fluorinated pyrimidines are in widespread clinical use, each with distinct pharmacological profiles. The most prominent examples include 5-Fluorouracil (5-FU) and its oral prodrugs Capecitabine and Tegafur, as well as the deoxycytidine analogue, Gemcitabine.

5-Fluorouracil (5-FU)

5-FU is a foundational chemotherapeutic agent used in the treatment of a wide range of solid tumors, including colorectal, breast, head and neck, and gastric cancers.[2]

Capecitabine

Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation. It is converted to 5-FU through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[3][4] This targeted activation is intended to increase efficacy at the tumor site while reducing systemic toxicity.[3]

Gemcitabine

Gemcitabine (difluorodeoxycytidine) is a nucleoside analogue that, once phosphorylated, inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA synthesis. Its triphosphate metabolite is also incorporated into DNA, leading to chain termination and apoptosis.

Tegafur-uracil

Tegafur-uracil is a combination oral drug where tegafur, a prodrug of 5-FU, is co-administered with uracil.[5][6] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby increasing the bioavailability and prolonging the half-life of 5-FU.[5][6]

Quantitative Data on Biological Activities

Anticancer Activity: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated pyrimidines against a range of cancer cell lines.

| Drug | Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |

| 5-Fluorouracil | Breast Cancer | MCF7 | 0.38 µg/mL | 48 h | [7] |

| Breast Cancer | MCF7 | 1.3 µg/mL | 48 h | [7] | |

| Capecitabine | Breast Cancer | 4T1 | 1700 µM | 48 h | [8] |

| Breast Cancer | MCF7 | 1147.91 µg/mL | 48 h | [7] | |

| Breast Cancer | MCF7 | 921.1 µg/mL | 72 h | [7] | |

| Breast Cancer | MCF-7 | 619.36 µg/mL | Not Specified | [9] | |

| Breast Cancer | SK-BR-3 | 679.51 µg/mL | Not Specified | [9] | |

| Gemcitabine | Pancreatic Cancer | MIA PaCa-2 | 25.00±0.47 nM | 72 h | [10] |

| Pancreatic Cancer | PANC-1 | 48.55±2.30 nM | 72 h | [10] | |

| Pancreatic Cancer | MIA-G (Resistant) | 1243 ± 987 nM | Not Specified | [11] | |

| Pancreatic Cancer | MIA-P (Parental) | 0.32 ± 0.03 nM | Not Specified | [11] |

Anticancer Activity: Clinical Efficacy

The clinical efficacy of fluorinated pyrimidines is demonstrated in various cancer types.

| Drug | Cancer Type | Key Clinical Trial Findings | Reference |

| Capecitabine | Metastatic Colorectal Cancer | In two large phase III trials, capecitabine showed a superior overall response rate compared to intravenous 5-FU/leucovorin (26% vs 17%). Time to progression and overall survival were equivalent. | [12] |

| Locally Advanced Pancreatic Cancer | A retrospective comparison with bolus 5-FU in chemoradiotherapy showed similar primary tumor response rates (30.7% vs 28.2%) and median overall survival (12.5 months vs 11.6 months), but with significantly lower rates of severe toxicities for capecitabine. | [13] | |

| Gemcitabine | Non-Small Cell Lung Cancer (NSCLC) | In a phase II trial for patients with a performance status of 2, single-agent gemcitabine resulted in a partial response rate of 14% and a median survival of 4.8 months. | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | In previously platinum-treated patients, salvage gemcitabine showed an overall response rate of 7%, with a median progression-free survival of 4.1 months and overall survival of 8.6 months. | [14] | |

| Non-Small Cell Lung Cancer (NSCLC) | A phase II study of single-agent gemcitabine in inoperable NSCLC showed an overall response rate of 22%. | [15] | |

| Tegafur-uracil | Metastatic Colorectal Cancer | Two large phase III trials comparing UFT/leucovorin to 5-FU/leucovorin found no significant differences in duration of response or survival. | [16] |

Antiviral and Antifungal Activity

| Drug | Pathogen | Activity | Reference |

| Trifluridine | Herpes Simplex Virus Type 1 | Effectively inhibits viral replication in vitro and is effective in over 90% of patients with dendritic ulcers in clinical studies. | [17] |

| 5-Fluorocytosine | Cryptococcus neoformans | MIC for 100% of 49 pretreatment isolates was ≤10 µg/mL. | [18] |

| Cryptococcus neoformans | MIC range of 0.0625–2 μg/ml for clinical isolates. | [19] |

Pharmacokinetic Profiles

The pharmacokinetic parameters of these drugs are crucial for understanding their clinical utility and toxicity profiles.

| Drug | Administration | Cmax | AUC | T1/2 | Reference |

| Capecitabine | Oral (1250 mg/m²) | 3 to 4 mg/L | 5.96 mg·h/L | 0.55 to 0.89 h | [4][20] |

| Tegafur-uracil | Oral | Tegafur: Not specified, Uracil: Declines rapidly, 5-FU: 200 ng/mL | Not specified | Tegafur: 11 hours, Uracil: 20-40 minutes | |

| Tegafur-uracil (bid vs tid) | Oral (300 mg/m²/day) | Not specified | FU AUC0–24h was 1.8-fold higher for bid schedule | Not specified |

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of fluorinated pyrimidines are mediated by complex signaling pathways, primarily leading to apoptosis.

5-Fluorouracil Induced Apoptosis

5-FU induces apoptosis through both intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein. DNA damage caused by 5-FU can lead to p53 activation, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

Figure 1: Simplified signaling pathway of 5-FU induced apoptosis.

Capecitabine Activation and Action

Capecitabine's multi-step activation culminates in the generation of 5-FU, which then initiates the downstream apoptotic signaling cascade.

Figure 2: Activation pathway and mechanism of action of Capecitabine.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the fluorinated pyrimidine and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 3: General workflow for the MTT cell viability assay.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.

Principle: The assay typically measures the conversion of [5-³H]dUMP to [³H]H₂O, which is catalyzed by TS. The amount of radioactivity in the aqueous phase is proportional to the enzyme activity.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human TS, the substrate [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

-

Inhibitor Addition: Add varying concentrations of the fluorinated pyrimidine metabolite (e.g., FdUMP) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separation of Product: Separate the [³H]H₂O product from the unreacted [5-³H]dUMP substrate, typically by adding activated charcoal which binds the nucleotide.

-

Scintillation Counting: Centrifuge the mixture and measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of TS inhibition relative to a control without the inhibitor and determine the IC50 value.

Quantification of 5-FU Incorporation into DNA/RNA by LC-MS/MS

This method allows for the sensitive and specific quantification of 5-FU incorporated into nucleic acids.

Principle: DNA and RNA are extracted from cells or tissues, enzymatically digested to individual nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Nucleic Acid Extraction: Isolate total DNA and RNA from cells or tissues treated with the fluorinated pyrimidine.

-

Enzymatic Digestion: Digest the purified DNA and RNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase for RNA; DNase I, nuclease P1, alkaline phosphatase for DNA).

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides using a suitable liquid chromatography column (e.g., a C18 column).

-

Detect and quantify the fluorinated nucleoside (e.g., 5-fluorouridine or 5-fluoro-2'-deoxyuridine) and its corresponding natural nucleoside using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Generate a standard curve using known concentrations of the fluorinated nucleoside to quantify its amount in the samples. The level of incorporation is typically expressed as the ratio of the fluorinated nucleoside to its natural counterpart.

Mechanisms of Resistance

Resistance to fluorinated pyrimidines is a significant clinical challenge and can arise through various mechanisms:

-

Increased expression or mutation of thymidylate synthase: This is a common mechanism of resistance, as higher levels of the target enzyme require higher concentrations of the inhibitor to achieve a therapeutic effect.

-

Altered drug metabolism: Changes in the activity of enzymes involved in the activation or catabolism of fluoropyrimidines can lead to reduced levels of the active metabolites or increased degradation of the drug.[2]

-

Defects in apoptosis signaling pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cancer cells resistant to the cytotoxic effects of these drugs.[2]

-

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells, reducing its intracellular concentration.

Conclusion

Fluorinated pyrimidines remain a vital component of modern chemotherapy, with a broad spectrum of activity against various cancers. Their mechanisms of action, centered on the disruption of DNA and RNA synthesis, are well-characterized. The development of oral prodrugs has significantly improved the therapeutic index and convenience of this class of agents. Understanding the nuances of their pharmacology, the signaling pathways they modulate, and the mechanisms by which resistance emerges is crucial for optimizing their clinical use and for the development of novel therapeutic strategies to overcome resistance. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific and drug development community.

References

- 1. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. mdpi.com [mdpi.com]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Redefining the Incidence and Profile of Fluoropyrimidine-Associated Cardiotoxicity in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk: Identification of the Most Effective, Cost-Efficient Method to Save Lives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 5-fluoropyrimidine-2-carboxylate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 5-fluoropyrimidine-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The outlined three-step synthesis starts from the commercially available 2-chloro-5-fluoropyrimidine and proceeds through cyanation, hydrolysis, and esterification.

Experimental Protocols

A plausible and efficient synthetic route for this compound has been developed, commencing with 2-chloro-5-fluoropyrimidine. This starting material is readily accessible and offers a more direct pathway compared to multi-step syntheses from other precursors. The synthesis is comprised of three key transformations:

-

Cyanation: The conversion of 2-chloro-5-fluoropyrimidine to 5-fluoropyrimidine-2-carbonitrile.

-

Hydrolysis: The hydrolysis of the nitrile to the corresponding carboxylic acid, 5-fluoropyrimidine-2-carboxylic acid.

-

Esterification: The final conversion of the carboxylic acid to the methyl ester, yielding the target compound.

Step 1: Synthesis of 5-fluoropyrimidine-2-carbonitrile

This crucial step involves a palladium-catalyzed cyanation reaction. The use of a palladium catalyst allows for the efficient displacement of the chloride with a cyanide group.[1][2]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-fluoropyrimidine | C₄H₂ClFN₂ | 132.52 | 1.00 g | 7.54 mmol |

| Zinc Cyanide | Zn(CN)₂ | 117.44 | 0.53 g | 4.52 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.14 g | 0.15 mmol |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.37 | 0.17 g | 0.30 mmol |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - |

Procedure:

-

To a dry round-bottom flask, add 2-chloro-5-fluoropyrimidine (1.00 g, 7.54 mmol), zinc cyanide (0.53 g, 4.52 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.14 g, 0.15 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.17 g, 0.30 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous N,N-dimethylformamide (DMF) (15 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-fluoropyrimidine-2-carbonitrile.

Step 2: Synthesis of 5-fluoropyrimidine-2-carboxylic acid

The hydrolysis of the nitrile intermediate is achieved under basic conditions, followed by acidification to yield the carboxylic acid.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-fluoropyrimidine-2-carbonitrile | C₅H₂FN₃ | 123.09 | 1.00 g | 8.12 mmol |

| Sodium Hydroxide | NaOH | 40.00 | 0.97 g | 24.36 mmol |

| Water | H₂O | 18.02 | 20 mL | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 5-fluoropyrimidine-2-carbonitrile (1.00 g, 8.12 mmol) in a solution of sodium hydroxide (0.97 g, 24.36 mmol) in water (20 mL).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate of 5-fluoropyrimidine-2-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[3][4][5]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-fluoropyrimidine-2-carboxylic acid | C₅H₃FN₂O₂ | 142.09 | 1.00 g | 7.04 mmol |

| Methanol | CH₄O | 32.04 | 20 mL | - |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Suspend 5-fluoropyrimidine-2-carboxylic acid (1.00 g, 7.04 mmol) in methanol (20 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL).

-

Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Summary of Reaction Parameters and Expected Outcomes:

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product |

| 1 | Cyanation | 2-Chloro-5-fluoropyrimidine | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF | 120 | 12-16 | 5-fluoropyrimidine-2-carbonitrile |

| 2 | Hydrolysis | 5-fluoropyrimidine-2-carbonitrile | NaOH, HCl | Water | Reflux | 4-6 | 5-fluoropyrimidine-2-carboxylic acid |

| 3 | Esterification | 5-fluoropyrimidine-2-carboxylic acid | Methanol, H₂SO₄ | Methanol | Reflux | 6-8 | This compound |

Visualizations

Experimental Workflow

Caption: Synthetic pathway for this compound.

References

- 1. 2-Chloro-5-fluoropyrimidine 97 62802-42-0 [sigmaaldrich.com]

- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Application of Methyl 5-fluoropyrimidine-2-carboxylate in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 5-fluoropyrimidine-2-carboxylate is a heterocyclic organic compound that holds significant potential as a key building block in the synthesis of novel anticancer agents. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy in medicinal chemistry to enhance the biological activity of drug candidates. Fluorine's high electronegativity and small size can modulate the electronic properties, metabolic stability, and binding affinity of a molecule to its biological target.

While direct evidence of the anticancer activity of this compound is not extensively documented in publicly available research, its structural features suggest its primary application as a versatile intermediate for the synthesis of more complex and potent anticancer compounds. The pyrimidine scaffold is a core structure in many approved and investigational cancer drugs. The ester functional group at the 2-position provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the construction of a diverse library of derivatives.

The 5-fluoro substituent is of particular interest as it mimics the structure of endogenous pyrimidines, allowing derivatives to act as antimetabolites. These compounds can interfere with the synthesis of nucleic acids, a hallmark of rapidly proliferating cancer cells. The mechanism of action of many fluoropyrimidine-based drugs, such as 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TYMS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1]

Derivatives of this compound could be designed to target various pathways implicated in cancer progression, including but not limited to:

-

Thymidylate Synthase Inhibition: By serving as a precursor for molecules that, after metabolic activation, inhibit TYMS.

-

Kinase Inhibition: The pyrimidine core is a common scaffold for inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.

-

Cell Cycle Regulation: By designing molecules that interfere with cell cycle checkpoints, leading to apoptosis of cancer cells.

The development of novel derivatives from this compound could lead to anticancer agents with improved efficacy, selectivity, and pharmacokinetic profiles compared to existing therapies.

Quantitative Data Summary

As there is limited direct quantitative data for the anticancer activity of this compound itself, the following table presents data for related fluoropyrimidine derivatives to illustrate the potential potency that can be achieved through chemical modification of this scaffold.

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | A549 (Lung) | 0.35 | [2] |

| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | MCF-7 (Breast) | 3.24 | [2] |

| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | PC-3 (Prostate) | 5.12 | [2] |

| 5-Fluorouracil (5-FU) | Thymidylate Synthase | SW480 (Colon) | 12.116 | [3] |

| 5-FU Cocrystal (5-FU-BA) | Thymidylate Synthase | SW480 (Colon) | 6.4731 | [3] |

| Oxazolo[5,4-d]pyrimidine Derivative (3g) | Cytotoxicity | HT29 (Colon) | 58.4 | [4] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is a general method adapted from known procedures for the synthesis of pyrimidine-5-carboxylic esters and can be considered for the synthesis of this compound and its derivatives.[5]

Materials:

-

Methyl formate

-

Methyl 3,3-dimethoxypropionate

-

Sodium hydride (NaH)

-

Amidinium salt (e.g., formamidine acetate for the parent pyrimidine)

-

Dry solvents (e.g., THF, DMF)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: a. To a stirred suspension of sodium hydride in dry THF under an inert atmosphere, add a solution of methyl 3,3-dimethoxypropionate in dry THF dropwise at 0 °C. b. After the addition is complete, add methyl formate dropwise at the same temperature. c. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. d. The resulting precipitate, the sodium salt, is filtered, washed with dry ether, and dried under vacuum.

-

Cyclocondensation to form the Pyrimidine Ring: a. Dissolve the prepared sodium salt and the appropriate amidinium salt in a suitable dry solvent such as DMF. b. Heat the reaction mixture at a temperature between 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC. c. After completion, cool the reaction mixture to room temperature and pour it into ice-water. d. Extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired methyl pyrimidine-5-carboxylate derivative.

Note: For the synthesis of this compound, a fluorinated building block would need to be incorporated in the synthesis, for instance, by using a fluorinated amidine equivalent or a different synthetic route.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes a standard method to evaluate the cytotoxic effects of newly synthesized derivatives of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). c. Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

-

MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37 °C. c. Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

References

- 1. Potential anticancer agents. V. The synthesis and biochemical studies of 5-fluorinated pyrimidine-6-carboxaldehydes and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Methyl 5-fluoropyrimidine-2-carboxylate: A Versatile Building Block for the Synthesis of Novel Antiviral Agents

Introduction

Methyl 5-fluoropyrimidine-2-carboxylate is a fluorinated heterocyclic compound that holds significant promise as a versatile starting material for the development of novel antiviral therapeutics. The 5-fluoropyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, most notably found in the structures of the widely used anticancer and antiviral drug 5-fluorouracil and the antifungal agent 5-fluorocytosine. The introduction of a fluorine atom at the C5 position of the pyrimidine ring can significantly modulate the biological activity of the molecule by altering its electronic properties and metabolic stability. The carboxylate group at the C2 position provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of derivatives with potential antiviral activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential antiviral agents.

Potential Applications in Antiviral Drug Discovery

The chemical reactivity of this compound makes it an attractive starting point for the synthesis of a variety of molecules with potential antiviral properties. The ester functionality can be readily converted into amides, hydrazides, and other functional groups, which are common in bioactive compounds. For instance, the synthesis of 5-fluoropyrimidine-2-carboxamides can lead to compounds that may mimic the structure of nucleobase pairs, potentially interfering with viral replication processes.

Below is a logical workflow illustrating the potential synthetic utility of this compound in generating a library of diverse pyrimidine derivatives for antiviral screening.

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are based on established synthetic procedures and provide a foundation for the utilization of this compound in a research setting.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 5-fluoropyrimidine-2-carbonitrile.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-